N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide
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Overview
Description
N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research This molecule is characterized by its complex structure, which includes a pyridazine ring, a furan ring, and a trifluoromethyl group attached to a phenyl ring
Mechanism of Action
Mode of Action
The mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions. The trifluoromethyl group may enhance the compound’s binding affinity for its targets, while the amine and thio groups may participate in hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interfere with a variety of biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s pharmacokinetic properties, including its bioavailability, will be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s targets and the biochemical pathways it affects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by a variety of environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the compound’s exposure to metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The incorporation of the (4-(trifluoromethyl)phenyl)amino group is achieved through a nucleophilic substitution reaction, where the pyridazine derivative is reacted with a suitable amine precursor.
The final step involves the formation of the carboxamide group, typically through an amidation reaction using furan-2-carboxylic acid and an appropriate coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods:
Scale-up synthesis for industrial production involves similar steps but under optimized conditions to ensure high yield and purity.
Continuous flow chemistry techniques may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reduction of the oxo group can lead to alcohol derivatives.
Substitution: : Nucleophilic substitution can occur at the trifluoromethyl phenyl ring or the pyridazine ring.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles in the presence of catalysts like palladium on carbon (Pd/C).
Major Products:
Sulfoxides or sulfones from oxidation.
Alcohol derivatives from reduction.
Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound serves as a versatile building block for the synthesis of more complex molecules, useful in materials science.
Biology: : It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Research explores its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: : Its unique chemical properties make it suitable for use in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. Similar compounds include:
N-(6-((2-oxo-2-((4-methylphenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide: : Differing by the presence of a methyl group instead of a trifluoromethyl group.
N-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide: : Featuring a thiophene ring instead of a furan ring.
Conclusion
This compound is a compound of significant interest due to its complex structure and diverse reactivity
Properties
IUPAC Name |
N-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3S/c19-18(20,21)11-3-5-12(6-4-11)22-15(26)10-29-16-8-7-14(24-25-16)23-17(27)13-2-1-9-28-13/h1-9H,10H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQHFBNOXGNQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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